ethyl 5,5-difluorohexanoate
Description
Ethyl 5,5-difluorohexanoate (C₈H₁₄F₂O₂) is a fluorinated ester characterized by two fluorine atoms at the 5th carbon position of the hexanoate backbone and an ethyl ester group. Fluorinated esters are widely used in pharmaceutical and agrochemical industries due to their enhanced metabolic stability and bioavailability compared to non-fluorinated analogs .
Properties
CAS No. |
503-55-9 |
|---|---|
Molecular Formula |
C8H14F2O2 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5,5-difluorohexanoate can be synthesized through several methods. One common approach involves the esterification of 5,5-difluorohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,5-difluorohexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 5,5-difluorohexanoic acid and ethanol in the presence of a strong acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohol, 5,5-difluorohexanol.
Substitution: The fluorine atoms on the fifth carbon can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 5,5-difluorohexanoic acid and ethanol.
Reduction: 5,5-difluorohexanol.
Substitution: Various substituted hexanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 5,5-difluorohexanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which ethyl 5,5-difluorohexanoate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its ester and fluorine functionalities. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Differences
The table below summarizes key structural features and molecular properties of ethyl 5,5-difluorohexanoate and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Fluorine Substitution | Additional Functional Groups |
|---|---|---|---|---|
| This compound* | C₈H₁₄F₂O₂ | 180.16 | 5,5-difluoro | None |
| Ethyl 2,2-difluorohexanoate | C₈H₁₄F₂O₂ | 180.16 | 2,2-difluoro | None |
| Ethyl 6,6,6-trifluoro-5-oxohexanoate | C₈H₁₁F₃O₃ | 212.17 | 6,6,6-trifluoro | 5-ketone |
| Methyl 6,6-difluoro-5-oxohexanoate | C₇H₁₀F₂O₃ | 180.15 | 6,6-difluoro | 5-ketone, methyl ester |
Key Observations:
- Fluorine Position: The position of fluorine substitution significantly impacts electronic and steric properties.
- Functional Groups: The presence of a 5-ketone group in ethyl 6,6,6-trifluoro-5-oxohexanoate and methyl 6,6-difluoro-5-oxohexanoate increases polarity and may enhance hydrogen-bonding interactions, affecting solubility and biological activity .
Physicochemical Properties
Boiling Points and Solubility
- Ethyl 2,2-difluorohexanoate: Predicted to have a lower boiling point than 5,5-difluoro analogs due to reduced molecular symmetry and weaker intermolecular forces .
- Ethyl 6,6,6-trifluoro-5-oxohexanoate: The trifluoro and ketone groups increase polarity, likely improving solubility in polar solvents like ethanol or acetone .
Collision Cross-Section (CCS)
Ethyl 2,2-difluorohexanoate exhibits a CCS of 180.09564 Ų for the [M+H]+ ion, as predicted via computational methods . This parameter is critical for mass spectrometry-based identification in pharmaceutical impurity profiling .
Q & A
Q. What safety protocols are critical when handling this compound in high-pressure or high-temperature reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
